molecular formula C17H24N2O3 B2645283 tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate CAS No. 1824405-74-4

tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate

Cat. No. B2645283
CAS RN: 1824405-74-4
M. Wt: 304.39
InChI Key: WDKUPFVXIPFGSD-UHFFFAOYSA-N
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Description

“tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1824405-74-4 . It has a molecular weight of 304.39 and its IUPAC name is tert-butyl (1-benzyl-6-oxopiperidin-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-10-15(20)19(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

1. Synthesis and Reactivity in Organic Chemistry

tert-Butyl carbamate derivatives like tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate have been explored for their reactivity in organic synthesis. Studies have shown their efficiency in undergoing metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is utilized in the preparation of α-functionalized α-amino silanes, a critical component in organic synthesis (Sieburth, Somers, & O'hare, 1996).

2. Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is noted as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach for this compound has been developed, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).

3. Role in Sensory Material Development

A study on benzothizole modified carbazole derivatives, incorporating tert-butyl groups, revealed their potential in developing sensory materials. These derivatives showed strong blue light emission and were used to detect various acid vapors, indicating their utility in chemical sensing applications (Jiabao Sun et al., 2015).

4. Involvement in Chemical Transformations

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which share structural similarities, have been used in chemical transformations as building blocks in organic synthesis. Their behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines highlights their versatility in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-10-15(20)19(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUPFVXIPFGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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